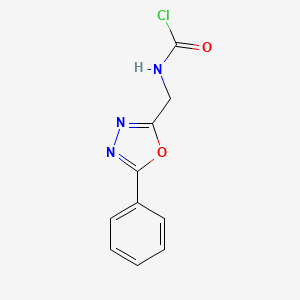

2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole

Übersicht

Beschreibung

The compound “2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a chloroacetamido group, a phenyl group, and an oxadiazole ring . The chloroacetamido moiety exists in many compounds and plays an important role in biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, chloroacetamido compounds are generally synthesized through reactions involving chloroacetyl chloride . In a similar compound, 2-(2-chloroacetamido)benzoic acid, the synthetic protocol is based on heterocyclization .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is used in organic synthesis . It is used as a reactant to synthesize other complex compounds. For example, it can be used to synthesize 2-Amino-4-chloroquinolines via o-alkylation of 4-chloro-1H-quinolin-2-ones and subsequent Smiles rearrangement .

Anticancer Research

Some derivatives of 5-phenyl-1,3,4-oxadiazole have shown potential in anticancer research . These compounds can be synthesized via microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines .

Anti-Infective Agents

1,2,4-oxadiazoles, including derivatives of 5-phenyl-1,3,4-oxadiazole, have been synthesized as anti-infective agents. They have shown anti-bacterial, anti-viral, anti-leishmanial, and other activities .

Agricultural Applications

Oxadiazoles, including 5-phenyl-1,3,4-oxadiazole derivatives, are used in agriculture as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi .

Materials Science

Compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents .

Electronics

Conjugated macrocyclic arrangements containing 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties and are applied in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to act onsodium ion (Na+) channels on nerve membranes . They combine with specific sodium ion channel sites, affecting the membrane potential by reducing Na+ passage through these channels .

Mode of Action

The compound likely interacts with its targets by blocking the generation and conduction of nerve impulses . This is achieved by reducing the passage of Na+ through sodium ion channels, which affects the membrane potential . The exact interaction of this specific compound with its targets may vary and needs further investigation.

Biochemical Pathways

Similar compounds have been found to affect theneurotransmission pathway . By blocking the generation and conduction of nerve impulses, these compounds can temporarily relieve pain, making them useful as local anesthetics .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability

Result of Action

The result of the compound’s action is likely the temporary relief of pain due to its potential anesthetic properties . By blocking nerve impulses, it can temporarily eliminate local sensation, particularly pain sensation .

Eigenschaften

IUPAC Name |

N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c11-10(15)12-6-8-13-14-9(16-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQFUBJIIHICMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997923 | |

| Record name | [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]carbonochloridimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloroacetamido)-5-phenyl-1,3,4-oxadiazole | |

CAS RN |

7659-20-3 | |

| Record name | 1,3,4-Oxadiazole, 2-(chloroacetamido)-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]carbonochloridimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

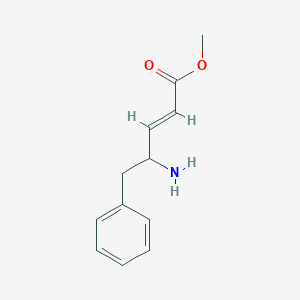

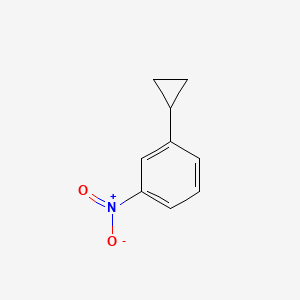

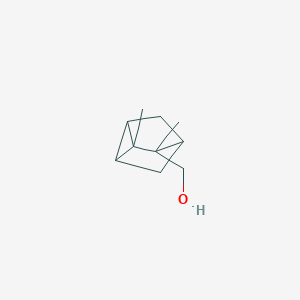

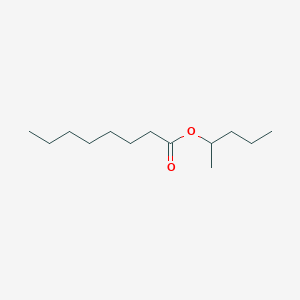

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.